molecular formula C20H19NO4 B5799684 N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5799684
M. Wt: 337.4 g/mol
InChI Key: ZJTULTFTBAUONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CKD-516, is a synthetic compound that has been studied for its potential use in treating various diseases.

Mechanism of Action

The exact mechanism of action of N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act on various signaling pathways in the brain and body. N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to activate the protein kinase A (PKA) signaling pathway, which is involved in regulating neuronal function and survival. Additionally, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
In animal studies, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and improve insulin sensitivity. Additionally, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce body weight and improve glucose metabolism in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential for treating various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity and reduce body weight, making it a potential treatment option for obesity and diabetes. One limitation of using N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is the lack of information on its long-term safety and efficacy.

Future Directions

Future research on N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide could focus on further elucidating its mechanism of action, as well as its potential use in treating other diseases, such as cancer and autoimmune disorders. Additionally, future studies could investigate the long-term safety and efficacy of N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in animal models and human clinical trials.

Synthesis Methods

The synthesis of N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials, including 6-methoxy-3-methyl-2H-chromen-2-one and 3-methylphenylacetic acid, are converted into intermediates through various chemical reactions. The final coupling reaction involves the use of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the desired product.

Scientific Research Applications

N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. In animal studies, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to improve cognitive function and reduce neuronal damage. Additionally, N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in treating obesity and diabetes, as it has been shown to improve insulin sensitivity and reduce body weight in animal models.

properties

IUPAC Name

N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-21(15-7-5-6-13(2)10-15)19(22)17-12-14-11-16(24-3)8-9-18(14)25-20(17)23/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTULTFTBAUONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-6-methoxy-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

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